1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(3,4-Dimethoxyphenyl)piperazine
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine hydrochloride is unique due to the presence of both 3,4-dimethoxybenzyl and 2-methoxyphenyl groups on the piperazine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
CAS No. |
63978-36-9 |
---|---|
Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-23-18-7-5-4-6-17(18)22-12-10-21(11-13-22)15-16-8-9-19(24-2)20(14-16)25-3;/h4-9,14H,10-13,15H2,1-3H3;1H |
InChI Key |
MFKDYFKKHLLPDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.